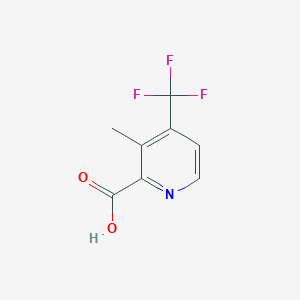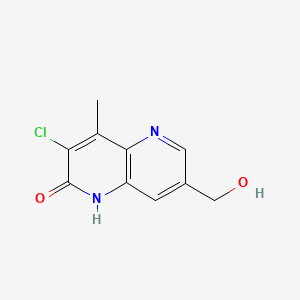
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound has a molecular mass of 368.155619158 daltons .
Métodos De Preparación
The synthesis of 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the imidazolidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar compounds to 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione include other imidazolidine-2,4-diones such as:
- 3-Ethyl-5-phenylimidazolidine-2,4-dione
- 5-Phenyl-5-(4-trimethylsiloxyphenyl)imidazolidine-2,4-dione These compounds share similar structural features but differ in the presence and position of substituents. The uniqueness of this compound lies in its specific trimethylsilyloxy group, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
57326-24-6 |
|---|---|
Fórmula molecular |
C20H24N2O3Si |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
3-ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O3Si/c1-5-22-18(23)20(21-19(22)24,15-10-7-6-8-11-15)16-12-9-13-17(14-16)25-26(2,3)4/h6-14H,5H2,1-4H3,(H,21,24) |
Clave InChI |
XUFVGXMBIVBJNG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC(=CC=C3)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)


